molecular formula C24H19N3O6 B5240600 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide

Cat. No.: B5240600
M. Wt: 445.4 g/mol
InChI Key: OWQDEKSSQKMBMO-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide is a complex organic compound that features a combination of isoindoline, methoxyphenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl group is introduced.

    Introduction of the Nitrophenyl Group: This can be done through a nitration reaction, where a nitro group is added to a phenyl ring.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-phenyl-3-(4-nitrophenyl)propanamide: Similar structure but lacks the methoxy group.

    2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-phenylpropanamide: Similar structure but lacks the nitro group.

Uniqueness

The presence of both methoxyphenyl and nitrophenyl groups in 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, biological activity, and physical properties.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-33-18-12-8-16(9-13-18)25-22(28)21(14-15-6-10-17(11-7-15)27(31)32)26-23(29)19-4-2-3-5-20(19)24(26)30/h2-13,21H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQDEKSSQKMBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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